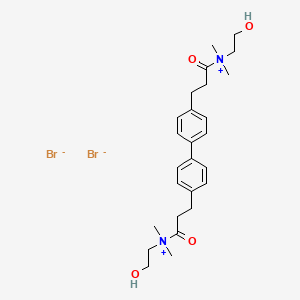
1,4-Dihydro-4-(1-methylethyl)-3,5-pyridinedicarboxylic acid diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydro-4-(1-methylethyl)-3,5-pyridinedicarboxylic acid diethyl ester is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmaceutical applications, particularly as calcium channel blockers. The structure of this compound includes a pyridine ring with two ester groups and an isopropyl group, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-4-(1-methylethyl)-3,5-pyridinedicarboxylic acid diethyl ester typically involves a multi-component reaction. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The reaction conditions, such as temperature and time, can be optimized to improve yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of microwave irradiation has also been explored to reduce reaction times and improve yields. The industrial production methods focus on optimizing reaction conditions to ensure high purity and yield while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1,4-Dihydro-4-(1-methylethyl)-3,5-pyridinedicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Dihydro-4-(1-methylethyl)-3,5-pyridinedicarboxylic acid diethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in modulating calcium channels in biological systems.
Medicine: Investigated for its potential as a calcium channel blocker in the treatment of cardiovascular diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The compound exerts its effects primarily by modulating calcium channels. It binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This action leads to vasodilation and a decrease in blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.
類似化合物との比較
Similar Compounds
Nifedipine: Another 1,4-dihydropyridine used as a calcium channel blocker.
Amlodipine: A long-acting calcium channel blocker with similar applications.
Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.
Uniqueness
1,4-Dihydro-4-(1-methylethyl)-3,5-pyridinedicarboxylic acid diethyl ester is unique due to its specific structural features, such as the isopropyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its synthesis and reactivity also offer unique opportunities for the development of new derivatives with potentially improved therapeutic profiles.
特性
分子式 |
C14H21NO4 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC名 |
diethyl 4-propan-2-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C14H21NO4/c1-5-18-13(16)10-7-15-8-11(12(10)9(3)4)14(17)19-6-2/h7-9,12,15H,5-6H2,1-4H3 |
InChIキー |
OOBWMPMEDXYJSR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC=C(C1C(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


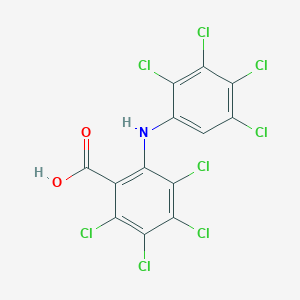
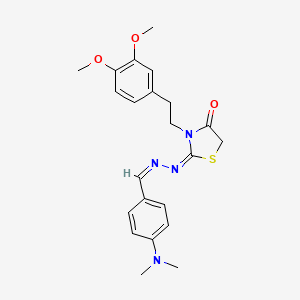
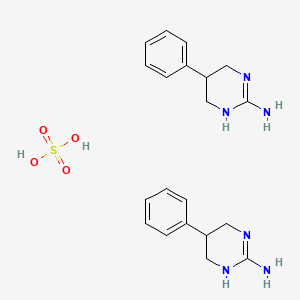

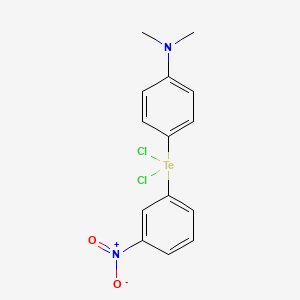


![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
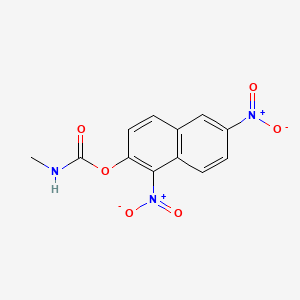

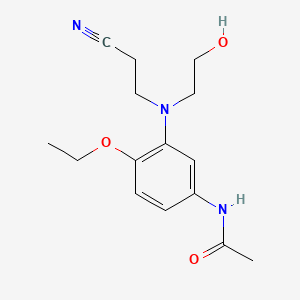
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)
